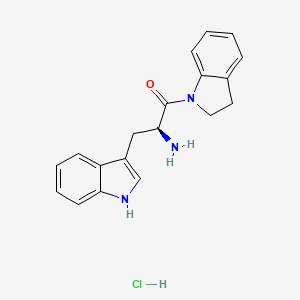
(2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)-3-(1H-indol-3-yl)propan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)-3-(1H-indol-3-yl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C19H20ClN3O and its molecular weight is 341.84. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)-3-(1H-indol-3-yl)propan-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)-3-(1H-indol-3-yl)propan-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Schiff bases derived from L-Tryptophan, similar in structure to (2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)-3-(1H-indol-3-yl)propan-1-one hydrochloride, have shown effectiveness in inhibiting corrosion of stainless steel in acidic environments. These compounds, including S1 and S2, demonstrate a mixed mode of inhibition with a predominant control of the cathodic reaction. The inhibitors' efficacy was evaluated through electrochemical techniques, and their adsorption on the stainless steel surface follows Langmuir's adsorption isotherm, corroborated by SEM-EDX, FT-IR, UV-visible, and XRD analyses. Theoretical evaluations using Density Functional Theory (DFT) provided insights into the quantum chemical parameters of these inhibitors, further validating their application in corrosion prevention (Vikneshvaran & Velmathi, 2017).
Antimicrobial Activity
Compounds synthesized from indole groups, including derivatives of (2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)-3-(1H-indol-3-yl)propan-1-one hydrochloride, have been investigated for their antimicrobial properties. A study focusing on Schiff bases derived from Tryptophan and various aldehydes, including salicylaldehyde and chlorobenzaldehydes, revealed significant antimicrobial activity. These activities were assessed through Kirby Bauer Agar well diffusion method and Anti-Tubercular study, indicating potential applications of these compounds in developing antimicrobial agents (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Synthesis Applications
The molecule has been utilized in the synthesis of complex compounds, such as through a multicomponent strategy involving aqueous micellar conditions promoted by thiamine-hydrochloride. This approach facilitated the creation of 2-amino-6-(1H-indol-3-yl)-4-arylpyridine-3,5-dicarbonitriles via a series of reactions including Knoevenagel condensation and Michael-addition, followed by cyclization and dehydration. Such synthetic strategies highlight the molecule's versatility in creating structurally diverse and potentially bioactive compounds (Fatma et al., 2014).
properties
IUPAC Name |
(2S)-2-amino-1-(2,3-dihydroindol-1-yl)-3-(1H-indol-3-yl)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O.ClH/c20-16(11-14-12-21-17-7-3-2-6-15(14)17)19(23)22-10-9-13-5-1-4-8-18(13)22;/h1-8,12,16,21H,9-11,20H2;1H/t16-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPPYWAVFNCWMY-NTISSMGPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(CC3=CNC4=CC=CC=C43)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)C(=O)[C@H](CC3=CNC4=CC=CC=C43)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)-3-(1H-indol-3-yl)propan-1-one hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl phenyl[(propan-2-ylcarbamoyl)amino]acetate](/img/structure/B2556804.png)
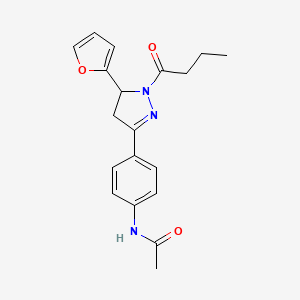
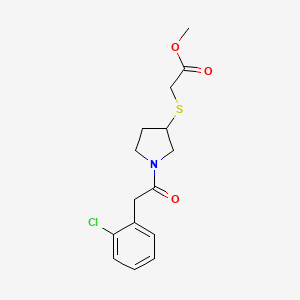
![5-[(3,4-Dichlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2556807.png)
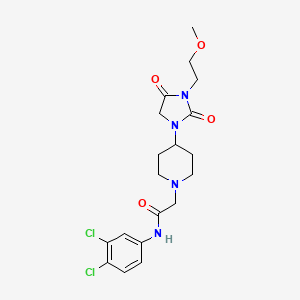
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl acetate](/img/structure/B2556810.png)
![N-benzyl-1-(4-chloro-2-methylphenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2556813.png)
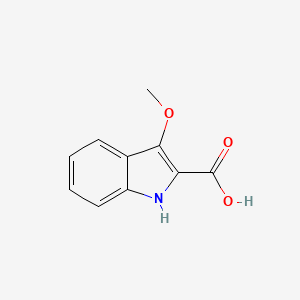

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2556816.png)
![ethyl 3-carbamoyl-2-(3-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2556817.png)
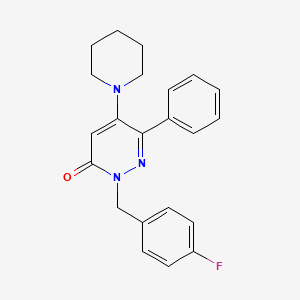
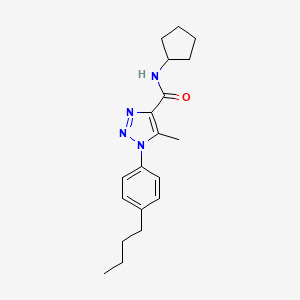
![2-((6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2556822.png)